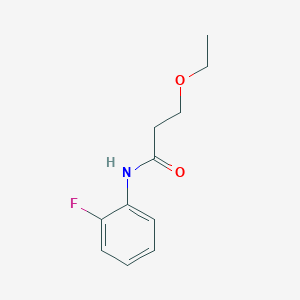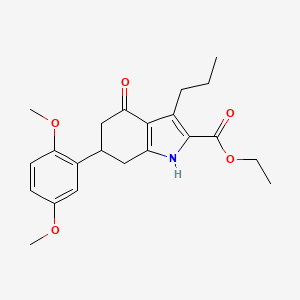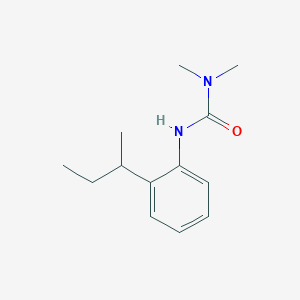![molecular formula C16H23NO4 B4196602 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine, also known as MPDP, is a synthetic compound that belongs to the class of morpholine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. MPDP has gained attention in scientific research due to its potential therapeutic applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine is not fully understood. However, some studies have suggested that it may act through multiple pathways, such as antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems. For example, Li et al. (2019) proposed that 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine could activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. For instance, it has been reported to increase the levels of glutathione and superoxide dismutase, two important antioxidant enzymes, in the brain of PD mice (Li et al., 2019). 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in a rat model of sepsis (Zhang et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to administer and study in various experimental settings. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may hinder its translation to clinical use.
Orientations Futures
There are several future directions for research on 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine. One possible direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Applications De Recherche Scientifique
4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has been studied for its potential use as a drug candidate in several areas of research. For instance, it has been investigated for its neuroprotective effects in Parkinson's disease (PD) models. A study by Li et al. (2019) showed that 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine could protect dopaminergic neurons from oxidative stress-induced damage and improve motor function in PD mice. 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine has also been evaluated for its anti-cancer properties. A research article by Zhang et al. (2019) demonstrated that 4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine could inhibit the proliferation and migration of human gastric cancer cells.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-9-17(10-12(2)20-11)16(18)13(3)21-15-7-5-14(19-4)6-8-15/h5-8,11-13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFNUHNTTMFPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4196544.png)
![N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4196557.png)
![methyl 6-(4-chlorophenyl)-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4196564.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4196600.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4196615.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4196620.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)
![ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-3-piperidinecarboxylate](/img/structure/B4196629.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4196633.png)